3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
Description
3-Ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core with substituents at positions 3, 4, 7, and 8. Its structure includes:
- 3-Ethyl group: A short alkyl chain influencing lipophilicity and steric bulk.
- 4,8-Dimethyl groups: Methyl substituents enhancing electron density and stability.
Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for bioactive molecules .
Properties
IUPAC Name |
3-ethyl-7-[(2-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-16-13(2)17-10-11-18(14(3)20(17)25-21(16)22)24-12-15-8-6-7-9-19(15)23-4/h6-11H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEROULNWOGXEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC=C3OC)C)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl and dimethyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides and bases.
Attachment of the 2-methoxybenzyl group: This step often involves the use of a protecting group strategy, where the 2-methoxybenzyl group is introduced and later deprotected under mild conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles replace the methoxy group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Derivatives with new functional groups replacing the methoxy group
Scientific Research Applications
3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural Variations and Substituent Effects
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Length and Lipophilicity: The 3-hexyl analog () exhibits higher molecular weight (394.51 vs. ~354.4) and lipophilicity compared to the target compound’s ethyl group. This could enhance membrane permeability but reduce aqueous solubility . 4-Aminomethyl derivatives () prioritize solubility via protonated amines, contrasting with the target’s neutral ethyl and methoxybenzyl groups .
Functional Group Diversity: Acetyl groups () introduce ketones, enabling hydrogen bonding and reactivity in nucleophilic additions, unlike the inert ethyl group in the target compound .
Synthetic Accessibility: The target compound’s synthesis likely involves etherification at position 7, similar to methods in (53.5% yield for aminomethyl derivatives). Longer alkyl chains (e.g., hexyl) may require optimized coupling conditions .
Electronic and Steric Implications
- Methoxybenzyloxy vs. Benzylidene :
The target’s 2-methoxybenzyloxy group donates electron density via resonance (methoxy group), stabilizing the chromen-2-one core. In contrast, benzylidene groups () introduce conjugated double bonds, altering electronic transitions and steric interactions . - Ethyl vs. Hexyl at Position 3 :
Ethyl groups minimize steric hindrance, favoring interactions with hydrophobic pockets in biological targets. Hexyl chains may improve binding affinity in lipid-rich environments but complicate synthetic purification .
Crystallographic and Conformational Behavior
- highlights conformational flexibility in coumarin derivatives with bulky substituents. The target compound’s 2-methoxybenzyloxy group likely induces distinct crystal packing compared to smaller substituents (e.g., acetyl or methoxy), impacting melting points and solubility .
Biological Activity
3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, a member of the chromenone family, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This compound is characterized by its complex structure, which includes a chromenone backbone and various functional groups that contribute to its reactivity and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.37 g/mol. The structure can be visualized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.37 g/mol |
| CAS Number | 123456-78-9 |
| Melting Point | Not available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro tests indicate that this compound can induce apoptosis in various cancer cell lines. For instance, in studies involving human cervical cancer (HeLa) and lung cancer (A549) cells, treatment with the compound resulted in significant reductions in cell viability and increased apoptotic markers.
A detailed analysis of its anticancer properties is summarized below:
| Cell Line | Concentration (μM) | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 10 | 0.12 | Induction of apoptosis |
| A549 | 20 | 0.24 | Cell cycle arrest and apoptosis |
| MCF-7 | 50 | 0.18 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria are as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to reduced proliferation rates in cancerous cells.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways, increasing levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.
- Antioxidant Activity : The presence of methoxy and ethyl groups may enhance its antioxidant capacity, contributing to its protective effects against oxidative stress.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on HeLa Cells : A study published in the European Journal of Medicinal Chemistry demonstrated that treatment with the compound at concentrations ranging from 10 to 50 μM resulted in significant apoptosis induction, with morphological changes consistent with programmed cell death observed via microscopy.
- Animal Model for Inflammation : In a murine model of inflammation, administration of the compound led to reduced paw edema and lower levels of inflammatory markers in serum, indicating its potential utility in inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
